Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate CAS 1245649-93-7
Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate CAS 1245649-93-7
An In-depth Technical Guide to a Strategic Building Block in Modern Drug Discovery
Whitepaper: Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate
CAS Number: 1245649-93-7 Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical analysis of Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, a key intermediate in medicinal chemistry. We will explore its structural significance, the strategic rationale behind its design, a plausible synthetic pathway, and its application as a versatile scaffold for creating diverse chemical libraries.
The 2,7-Diazaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The diazaspiro[4.5]decane core is one such scaffold.[1][2] Inspired by the complex architecture of bioactive natural products, these spirocyclic systems introduce three-dimensional complexity into otherwise planar molecules, a crucial attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties.[3]
The rigid, defined orientation of the two nitrogen-containing rings—a piperidine and a pyrrolidine ring sharing a single carbon atom—provides a robust platform for orienting substituents in precise vectors. This structural rigidity is highly advantageous for designing ligands that fit into specific protein binding pockets, such as the ATP-binding sites of protein kinases.[3] The subject of this guide, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate, is not an end-product but a master key—a strategically designed building block for accessing novel chemical space based on this privileged core.
The Core Principle: Strategic Orthogonal Protection
The true value of CAS 1245649-93-7 lies in the differential protection of its two nitrogen atoms. It employs two of the most common and reliable amine protecting groups in organic synthesis: the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group.[4][5] The genius of this design is that these groups are "orthogonal," meaning one can be removed under conditions that leave the other intact.[6]
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N-Boc Group: This group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][7]
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N-Benzyl Group: Conversely, the benzyl group is stable to acidic and basic conditions but is efficiently removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with a hydrogen source).[5][6]
This orthogonality is the cornerstone of the compound's utility. It grants chemists precise, stepwise control over the synthetic pathway, allowing for selective functionalization at either the N2 (pyrrolidine) or N7 (piperidine) position. This planned approach prevents the formation of unwanted side products and allows for the systematic construction of complex target molecules.
Caption: Orthogonal deprotection strategy enabling selective functionalization.
Physicochemical and Spectroscopic Data Analysis
A thorough characterization is essential for confirming the identity and purity of any chemical intermediate. The following tables summarize the key identifiers and expected analytical data for this compound.
Table 1: Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1245649-93-7 | [] |
| IUPAC Name | tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate | [] |
| Molecular Formula | C₂₀H₃₀N₂O₂ | [] |
| Molecular Weight | 346.47 g/mol | Calculated |
| InChI Key | VIVJOJHMUNGFKP-UHFFFAOYSA-N | [] |
| Purity | Typically ≥95% |[] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals and Justification |
|---|---|
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. ~3.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph). ~3.2-3.4 ppm (m, 4H): Protons on carbons adjacent to the N2-Boc nitrogen in the pyrrolidine ring. ~2.4-2.8 ppm (m, 4H): Protons on carbons adjacent to the N7-Bn nitrogen in the piperidine ring. ~1.5-1.9 ppm (m, 8H): Remaining aliphatic protons on the spirocyclic core. ~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl (Boc) group.[9] |
| ¹³C NMR | ~154 ppm: Carbonyl carbon of the Boc group. ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~127-129 ppm: Aromatic CH carbons of the benzyl group. ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~63 ppm: Methylene carbon of the benzyl group (-CH₂-Ph). ~50-60 ppm: Carbons adjacent to nitrogens in the spiro-scaffold. ~28.5 ppm: Methyl carbons of the Boc group. Remaining aliphatic carbons would appear in the 20-40 ppm range.[9] |
| FT-IR | ~2970-2850 cm⁻¹: C-H stretching from aliphatic groups. ~1690 cm⁻¹: Strong C=O stretching from the carbamate (Boc) group. ~1450, ~1365 cm⁻¹: C-H bending vibrations. ~1160 cm⁻¹: C-N stretching vibrations.[10] |
| Mass Spec (ESI+) | m/z 347.2 [M+H]⁺: The calculated exact mass is 346.23, so the protonated molecular ion is expected. m/z 291.2 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group. m/z 247.2 [M-Boc+H]⁺: Loss of the entire Boc group. m/z 91.1 [C₇H₇]⁺: Tropylium ion, a characteristic fragment from the benzyl group.[11] |
Proposed Synthesis Pathway
While specific proprietary synthesis methods may vary, a plausible and chemically sound route to Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate can be devised from commercially available starting materials, employing established synthetic transformations. A common strategy for building such spirocycles involves the reductive amination of a piperidone derivative followed by cyclization.
The proposed workflow demonstrates a logical, multi-step synthesis that is representative of the methods used to produce such complex building blocks.
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Prophetic)
The following protocol describes a representative synthesis based on the workflow above. This procedure is intended for informational purposes and should be adapted and optimized by a qualified synthetic chemist.
Synthesis of 7-benzyl-2,7-diazaspiro[4.5]decane (Intermediate D)
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Reductive Amination: To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add ethyl 2-aminoacetate hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir for 30 minutes. Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction at room temperature for 16 hours. Quench the reaction with saturated NaHCO₃ solution and extract with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield crude Intermediate A.
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Dieckmann Condensation: Dissolve Intermediate A (1.0 eq) in dry toluene. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Heat the mixture to reflux for 4 hours. Cool to room temperature, quench carefully with ethanol followed by water. Separate the layers and acidify the aqueous layer with HCl. Extract with ethyl acetate, dry, and concentrate to yield crude Intermediate B.
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Hydrolysis & Decarboxylation: Reflux Intermediate B in a mixture of acetic acid and concentrated HCl for 8 hours. Cool the mixture and neutralize with NaOH solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give Intermediate C.
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Amide Reduction: Add Intermediate C (1.0 eq) dissolved in dry tetrahydrofuran (THF) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C. Reflux the mixture for 12 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield Intermediate D.
Final Step: Selective N-Boc Protection
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Boc Protection: Dissolve the crude 7-benzyl-2,7-diazaspiro[4.5]decane (Intermediate D, 1.0 eq) in DCM. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and stir at room temperature for 6 hours. The sterically less hindered secondary amine (N2) reacts preferentially. Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate .
Conclusion
Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is more than just a chemical intermediate; it is a testament to strategic molecular design. By incorporating a privileged spirocyclic scaffold and leveraging the power of orthogonal protecting groups, it provides an efficient and highly versatile entry point for the synthesis of novel, three-dimensionally complex molecules. Its utility empowers researchers in drug development to rapidly generate diverse libraries of compounds, accelerating the search for the next generation of therapeutic agents.
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